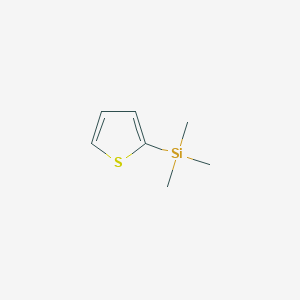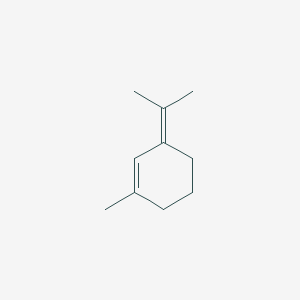
乳酸銀一水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Silver lactate monohydrate is an organic chemical compound that is a salt of silver and lactic acid. It has the chemical formula CH₃CH(OH)COOAg·H₂O and a molar mass of 196.93 g/mol . This compound appears as a gray to purple powder or flakes and is soluble in water and slightly soluble in ethanol . Silver lactate monohydrate is known for its antimicrobial properties and is used in various medical and industrial applications .
科学的研究の応用
Silver lactate monohydrate has a wide range of scientific research applications:
作用機序
Target of Action
Silver lactate monohydrate primarily targets bacterial cells, particularly Staphylococcus aureus and Escherichia coli . The silver ions in the compound interact with the bacterial cell membrane, disrupting its function and leading to cell death .
Mode of Action
The mode of action of silver lactate monohydrate involves the release of silver ions, which have antimicrobial properties . These ions interact with the bacterial cell membrane, causing structural changes that lead to increased permeability and eventual cell death .
Biochemical Pathways
It is known that the silver ions can disrupt essential processes such as cellular respiration and dna replication, leading to cell death .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand the ADME properties of silver lactate monohydrate.
Result of Action
The primary result of the action of silver lactate monohydrate is the death of bacterial cells . By disrupting the cell membrane and interfering with essential cellular processes, the compound effectively eliminates the bacteria.
Action Environment
The action of silver lactate monohydrate can be influenced by various environmental factors. For example, the presence of other ions in the solution can affect the solubility and stability of the compound . Additionally, the pH and temperature of the environment can also impact the efficacy of the compound .
生化学分析
Cellular Effects
While the specific cellular effects of silver lactate monohydrate are not extensively studied, silver ions are known to have antimicrobial properties. They can disrupt bacterial cell membranes and interfere with cellular processes
Molecular Mechanism
It is known that silver ions can bind to proteins and other biomolecules, disrupting their function This can lead to the inhibition or activation of enzymes and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that silver lactate forms light gray crystals and is soluble in water .
Metabolic Pathways
While lactate plays a crucial role in various physiological cellular functions and contributes to energy metabolism and signal transduction
Transport and Distribution
It is known that silver lactate is soluble in water , which may facilitate its distribution within aqueous cellular environments.
準備方法
Silver lactate monohydrate can be synthesized through the reaction of silver carbonate with lactic acid . The reaction typically involves dissolving silver carbonate in lactic acid under controlled conditions to form silver lactate, which is then crystallized to obtain the monohydrate form. The reaction can be represented as follows:
Ag2CO3+2CH3CH(OH)COOH→2CH3CH(OH)COOAg+H2O+CO2
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product .
化学反応の分析
Silver lactate monohydrate undergoes various chemical reactions, including:
Oxidation: Silver lactate can be oxidized to form silver oxide and other by-products.
Reduction: It can be reduced to metallic silver under certain conditions.
Substitution: Silver lactate can react with other compounds to form different silver salts.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various acids or bases for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
類似化合物との比較
Silver lactate monohydrate can be compared with other silver salts, such as:
Silver nitrate (AgNO₃): Widely used as an antimicrobial agent and in photographic applications.
Silver acetate (CH₃COOAg): Used in organic synthesis and as an antimicrobial agent.
Silver citrate (C₆H₅O₇Ag₃): Used in medical and industrial applications for its antimicrobial properties.
Silver lactate monohydrate is unique due to its combination of silver and lactic acid, which provides specific solubility and reactivity characteristics. Its ability to form a crystalline hydrate and its specific antimicrobial properties make it distinct from other silver salts .
特性
CAS番号 |
15768-18-0 |
|---|---|
分子式 |
C3H6AgO3 |
分子量 |
197.95 g/mol |
IUPAC名 |
2-hydroxypropanoic acid;silver |
InChI |
InChI=1S/C3H6O3.Ag/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6); |
InChIキー |
OQXSRALAOPBHPM-UHFFFAOYSA-N |
SMILES |
CC(C(=O)[O-])O.O.[Ag+] |
正規SMILES |
CC(C(=O)O)O.[Ag] |
Key on ui other cas no. |
15768-18-0 |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




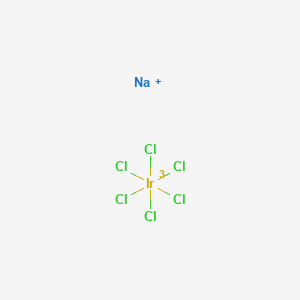
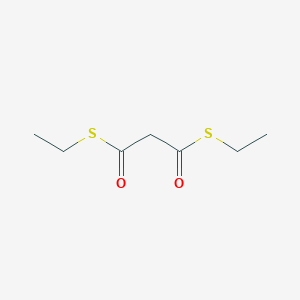
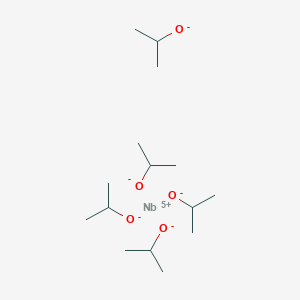

![Thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B95964.png)
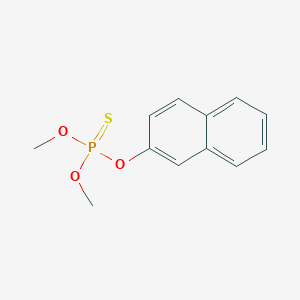
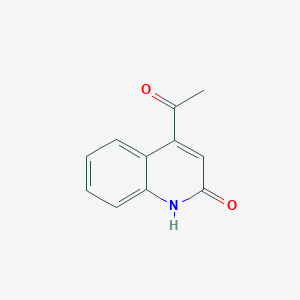
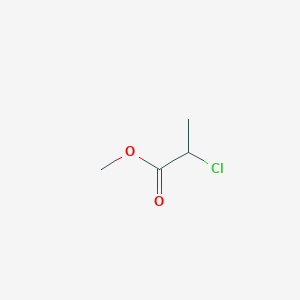
![DIETHOXY-BIS[(2-METHYLPROPAN-2-YL)OXY]SILANE](/img/structure/B95976.png)
![2-butyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole](/img/structure/B95977.png)
